molecular formula C24H22N4O4S B15096193 N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide

Cat. No.: B15096193
M. Wt: 462.5 g/mol
InChI Key: KFYPHZLCMJQCTP-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 5,6-dihydro-4H-cyclopenta[b]thiophene core substituted with a carbamoyl group linked to a furan-2-ylmethyl moiety and a pyrazole-3-carboxamide group bearing a 2-hydroxy-4-methylphenyl substituent. The 2-hydroxy-4-methylphenyl group may contribute to solubility or hydrogen-bonding capabilities.

Properties

Molecular Formula

C24H22N4O4S

Molecular Weight

462.5 g/mol

IUPAC Name

N-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-3-(2-hydroxy-4-methylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C24H22N4O4S/c1-13-7-8-15(19(29)10-13)17-11-18(28-27-17)22(30)26-24-21(16-5-2-6-20(16)33-24)23(31)25-12-14-4-3-9-32-14/h3-4,7-11,29H,2,5-6,12H2,1H3,(H,25,31)(H,26,30)(H,27,28)

InChI Key

KFYPHZLCMJQCTP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=NNC(=C2)C(=O)NC3=C(C4=C(S3)CCC4)C(=O)NCC5=CC=CO5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Furan Derivative: The furan-2-ylmethyl group can be introduced through a reaction involving furan and an appropriate alkylating agent.

    Cyclopenta[b]thiophene Synthesis: The cyclopenta[b]thiophene core is synthesized through a series of cyclization reactions, often involving thiophene precursors and cyclopentadiene.

    Pyrazole Formation: The pyrazole ring is formed through the condensation of hydrazine derivatives with 1,3-diketones or similar compounds.

    Final Coupling: The final step involves coupling the furan, thiophene, and pyrazole intermediates under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl groups, to form alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or Friedel-Crafts acylation using acyl chlorides and aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structural features.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Its unique electronic properties make it a candidate for use in organic electronics and photovoltaic devices.

Mechanism of Action

The mechanism of action of N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between the target compound and analogs from the evidence:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Molecular Weight (g/mol) Notable Properties / Applications Evidence Source
Target Compound Cyclopenta[b]thiophene + furan-2-ylmethyl carbamoyl + pyrazole-3-carboxamide + hydroxy-4-methylphenyl ~495.5* Hypothesized bioactivity via heterocyclic interactions; solubility influenced by polar groups N/A
N-(3-Carbamoyl-5-ethylthiophen-2-yl)-4-nitro-1H-pyrazole-3-carboxamide (21) Thiophene + nitro-pyrazole carboxamide ~323.3 42% yield; melting point 297°C; IR/NMR data consistent with nitro and carboxamide groups
N-cyclohexyl-5-nitrofuran-2-carboxamide (22a) Nitrofuran + cyclohexyl carboxamide ~238.2 Synthesized via amine coupling; nitro group critical for trypanocidal activity
N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-methyl-2-phenyl-1,3-thiazole-5-carboxamide Cyclopenta[b]thiophene + cyano + thiazole carboxamide ~393.5 Thiazole substitution may enhance metabolic stability compared to pyrazole
N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-benzofuran-2-carboxamide (ECHEMI: 637312-74-4) Cyclopenta[b]thiophene + benzofuran carboxamide ~381.4 Benzofuran substitution increases aromatic surface area vs. furan; used in kinase inhibition
Niclosamide analogs (Compounds 2–5) Chlorine-substituted nitroaromatic scaffold ~327.1–356.8 TMEM16A antagonism; nitro-to-chlorine substitution retains bioactivity

*Calculated based on formula.

Key Observations:

Heterocyclic Core Variations: The target compound’s cyclopenta[b]thiophene core distinguishes it from simpler thiophene (Compound 21) or nitrofuran (Compound 22a) scaffolds. Replacement of pyrazole with thiazole (Compound in ) may alter electron distribution and binding kinetics due to sulfur’s electronegativity.

The 2-hydroxy-4-methylphenyl substituent introduces a phenolic hydroxyl group absent in most analogs, which could enhance solubility or metal chelation .

Bioactivity Insights: Nitro groups (as in Compound 21) are associated with trypanocidal activity but may confer toxicity. The target compound lacks nitro groups, suggesting a divergent mechanism . Niclosamide analogs () demonstrate that halogen substitutions (e.g., chlorine) can mimic nitro functionalities, supporting the hypothesis that the target’s hydroxy-methylphenyl group may serve a similar role.

Synthetic Feasibility :

  • Compound 21’s 42% yield and high melting point (297°C) suggest challenges in purifying rigid heterocyclic systems, which may extend to the target compound .

Biological Activity

N-{3-[(furan-2-ylmethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The compound features multiple heterocyclic moieties, specifically furan, thiophene, and pyrazole, which contribute to its reactivity and potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C24H20N4O4SC_{24}H_{20}N_{4}O_{4}S with a molecular weight of 460.5 g/mol. Its unique structure allows for various interactions with biological targets, influencing its pharmacological effects.

PropertyValue
Molecular FormulaC24H20N4O4S
Molecular Weight460.5 g/mol
IUPAC NameN-[3-(furan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
InChI KeyWLXFXPXYCYSDHM-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of functional groups enhances its binding affinity and specificity, leading to modulation of various biological pathways.

Potential Biological Activities

  • Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines.
  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation in vitro, indicating a possible role as an anticancer agent.
  • Antimicrobial Effects : There is emerging evidence that suggests antimicrobial properties against certain pathogenic bacteria.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this specific compound.

  • Anti-inflammatory Study : A study conducted on structurally similar pyrazole derivatives demonstrated significant inhibition of TNF-alpha production in macrophages, suggesting that modifications in the pyrazole ring can enhance anti-inflammatory activity .
  • Anticancer Activity : In vitro assays revealed that compounds with similar structural frameworks exhibited cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest .
  • Antimicrobial Testing : Research indicated that derivatives containing furan and thiophene rings displayed antimicrobial activity against Gram-positive bacteria, highlighting the importance of these moieties in enhancing biological efficacy .

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Furan Derivative : The initial step involves synthesizing furan derivatives through cyclization reactions.
  • Carbamoylation Reaction : The furan derivative is then reacted with suitable isocyanates to form carbamoyl derivatives.
  • Cyclization with Thiophene : Subsequent cyclization with thiophene derivatives forms the core structure of the compound.
  • Final Modifications : Additional functional groups are introduced to optimize biological activity.

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